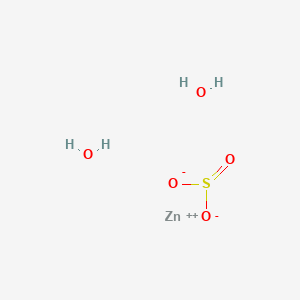
トリヒドロキシステアリン
概要
説明
Hydrogenated castor oil, also known as castor wax, is a derivative of castor oil obtained from the seeds of the castor plant (Ricinus communis). The hydrogenation process transforms castor oil into a solid or semi-solid waxy substance, enhancing its stability and shelf life. This compound is widely used in various applications, including cosmetics, skincare, industrial products, and more .
科学的研究の応用
Hydrogenated castor oil finds extensive use in various scientific research applications:
Chemistry: Used as a raw material for the synthesis of various chemicals and polymers.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Utilized in the production of pharmaceutical excipients and drug delivery systems.
Industry: Applied in the manufacture of polishes, cosmetics, electrical capacitors, carbon paper, lubrication, and coatings .
作用機序
Target of Action
Trihydroxystearin, also known as hydrogenated castor oil, primarily targets the skin and hair. It is used extensively in cosmetics and personal care products due to its emollient, moisturizing, and thickening properties .
Mode of Action
Trihydroxystearin works by increasing the thickness of the lipid (oil) portion of cosmetic products . When used in skin care formulations, it slows the loss of water from the skin by forming a barrier on the skin’s surface . In hair care, it improves the texture and manageability of hair, making it softer and more manageable .
Biochemical Pathways
Trihydroxystearin is the triester of glycerin and hydroxystearic acid . It is produced by combining castor oil with glycerin in the presence of a catalyst, resulting in the formation of a triglyceride . This triglyceride is then further reacted with an oxidizing agent to create trihydroxystearin .
Result of Action
The application of Trihydroxystearin results in hydrated and softened skin, making it smoother and more supple . It also helps to improve the texture and consistency of creams and lotions . In hair care, it conditions the hair, making it softer and more manageable .
Action Environment
Trihydroxystearin is a rheological additive made by hydrogenating castor oil, resulting in a fine powder . It provides thixotropic thickening (shear thinning properties) in various oils including mineral, vegetable and silicones oils, and also low-polarity aliphatic solvents . It is also used as a film former, which enhances the water resistance and durability of formulations . The efficacy and stability of Trihydroxystearin can be influenced by environmental factors such as temperature, as it has a melting point of 85-88°C .
生化学分析
Biochemical Properties
Trihydroxystearin is the triester of glycerin and hydroxystearic acid . It plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is used as a skin conditioning agent, solvent, and viscosity increasing agent in cosmetics . Its performance is the result of its water insolubility and compatibility with various lipids .
Cellular Effects
Trihydroxystearin has several effects on cells and cellular processes. When used in skin care formulations, it slows the loss of water from the skin by forming a barrier on the skin’s surface . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Trihydroxystearin involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Hydrogenated castor oil is produced by the hydrogenation of pure castor oil. This process involves the addition of hydrogen to castor oil in the presence of a nickel catalyst. The reaction typically occurs at elevated temperatures, around 178°C, and may involve the use of hydrogen donors such as glycerol .
Industrial Production Methods
In industrial settings, hydrogenation is carried out by bubbling hydrogen gas into castor oil. The presence of a nickel catalyst facilitates the saturation of ricinoleic acid, resulting in a viscous, waxy substance with a melting point of 61-69°C .
化学反応の分析
Types of Reactions
Hydrogenated castor oil primarily undergoes hydrogenation reactions. Other potential reactions include caustic fusion, dehydration, epoxidation, hydrolysis, pyrolysis, polymerization, sulphonation, and transesterification .
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and nickel catalyst at elevated temperatures.
Epoxidation: Peracetic acid and sulfate-impregnated zeolite as a catalyst.
Dehydration: Heat and acid catalysts.
Major Products Formed
Hydrogenation: Saturated hydrocarbons.
Epoxidation: Epoxidized castor oil.
Dehydration: Dehydrated castor oil.
類似化合物との比較
Similar Compounds
Epoxidized Castor Oil: Produced by epoxidation of castor oil, used as a plasticizer and stabilizer.
Dehydrated Castor Oil: Obtained by dehydration, used in alkyd resins and coatings.
Polymerized Castor Oil: Formed by polymerization, used in lubricants and adhesives.
Uniqueness
Hydrogenated castor oil is unique due to its solid or semi-solid waxy form, which provides enhanced stability and resistance to moisture, oils, and petrochemical products. This makes it particularly valuable in applications requiring durability and long shelf life .
特性
IUPAC Name |
2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXQTXVACYMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051701 | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [BASF MSDS] | |
| Record name | Castor oil, hydrogenated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20406 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
139-44-6, 8001-78-3 | |
| Record name | Trihydroxystearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl tris(12-hydroxystearate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castor oil, hydrogenated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thixin R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Castor oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYSTEARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















